molecular formula C11H7F2NO3 B6616573 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 1314012-53-7

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B6616573
CAS No.: 1314012-53-7
M. Wt: 239.17 g/mol
InChI Key: DUUCHVXYERGRSN-UHFFFAOYSA-N
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Description

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid derivatives. The process typically includes the following steps :

    Nitration: Nitration of 4,5-difluoro-2-nitrobenzoic acid to introduce nitro groups.

    Reduction: Reduction of the nitro groups to amines using reducing agents such as sodium borohydride.

    Cyclization: Cyclization of the resulting amine intermediates to form the quinoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to antibacterial, antineoplastic, and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
  • 7,8-difluoro-3-nitro-2-methylquinoline-4-carboxylic acid
  • 7,8-difluoro-3-hydroxy-2-ethylquinoline-4-carboxylic acid

Uniqueness

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds. The presence of fluorine atoms at the 7 and 8 positions significantly impacts its reactivity and interaction with biological targets .

Properties

IUPAC Name

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-4-10(15)7(11(16)17)5-2-3-6(12)8(13)9(5)14-4/h2-3,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUCHVXYERGRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC(=C(C2=N1)F)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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